9,9-Bis(2-(2-methoxyethoxy)ethoxy)-2,5,8-trioxa-9-siladodecan-12-thiol
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Overview
Description
9,9-Bis(2-(2-methoxyethoxy)ethoxy)-2,5,8-trioxa-9-siladodecan-12-thiol: is an organosilicon compound characterized by its unique structure, which includes multiple ether linkages and a thiol group
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 9,9-Bis(2-(2-methoxyethoxy)ethoxy)-2,5,8-trioxa-9-siladodecan-12-thiol typically involves the reaction of a silane precursor with ethylene glycol derivatives. The process includes multiple steps of etherification and thiolation under controlled conditions to ensure the formation of the desired product.
Industrial Production Methods: Industrial production of this compound may involve large-scale etherification reactions using ethylene glycol derivatives and silane precursors. The process is optimized for high yield and purity, often employing catalysts and specific reaction conditions to facilitate the synthesis.
Chemical Reactions Analysis
Types of Reactions:
Oxidation: The thiol group in the compound can undergo oxidation to form disulfides.
Reduction: The compound can be reduced to form simpler silane derivatives.
Substitution: The ether linkages can participate in substitution reactions with various nucleophiles.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide or other oxidizing agents.
Reduction: Lithium aluminum hydride or other reducing agents.
Substitution: Nucleophiles such as halides or amines under basic conditions.
Major Products:
Oxidation: Disulfides.
Reduction: Silane derivatives.
Substitution: Substituted ethers or silanes.
Scientific Research Applications
Chemistry: The compound is used as a precursor in the synthesis of advanced materials, including polymers and nanomaterials. Its unique structure allows for the creation of materials with specific properties, such as flexibility and thermal stability.
Biology: In biological research, the compound is used to modify surfaces and create biocompatible materials. Its thiol group can form strong bonds with metals, making it useful in the development of biosensors and medical devices.
Medicine: The compound’s ability to form stable bonds with metals and other materials makes it valuable in drug delivery systems and diagnostic tools. It is also explored for its potential in photodynamic therapy and other medical applications.
Industry: In industrial applications, the compound is used in the production of coatings, adhesives, and sealants. Its unique properties make it suitable for creating materials that require high durability and resistance to environmental factors.
Mechanism of Action
The mechanism by which 9,9-Bis(2-(2-methoxyethoxy)ethoxy)-2,5,8-trioxa-9-siladodecan-12-thiol exerts its effects involves the interaction of its thiol group with various molecular targets. The thiol group can form strong covalent bonds with metals and other reactive species, leading to the formation of stable complexes. These interactions are crucial in applications such as surface modification and the creation of biocompatible materials.
Comparison with Similar Compounds
- 2,7-Dibromo-9,9-bis(2-(2-(2-methoxyethoxy)ethoxy)ethyl)-9H-fluorene
- 9H-Fluorene, 2-bromo-9,9-bis[2-(2-methoxyethoxy)ethyl]
Comparison: While similar compounds share structural elements such as ether linkages and silane groups, 9,9-Bis(2-(2-methoxyethoxy)ethoxy)-2,5,8-trioxa-9-siladodecan-12-thiol is unique due to its thiol group. This functional group imparts distinct reactivity and binding properties, making the compound particularly valuable in applications requiring strong metal-thiol interactions.
Properties
CAS No. |
87994-63-6 |
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Molecular Formula |
C18H40O9SSi |
Molecular Weight |
460.7 g/mol |
IUPAC Name |
3-[tris[2-(2-methoxyethoxy)ethoxy]silyl]propane-1-thiol |
InChI |
InChI=1S/C18H40O9SSi/c1-19-5-8-22-11-14-25-29(18-4-17-28,26-15-12-23-9-6-20-2)27-16-13-24-10-7-21-3/h28H,4-18H2,1-3H3 |
InChI Key |
RRBCERZNBADYMC-UHFFFAOYSA-N |
Canonical SMILES |
COCCOCCO[Si](CCCS)(OCCOCCOC)OCCOCCOC |
Origin of Product |
United States |
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